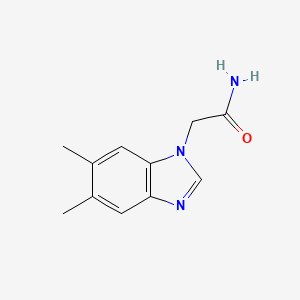

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

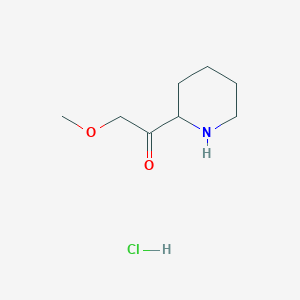

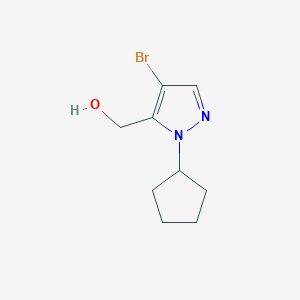

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide is a chemical compound with the linear formula C11H12O2N2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string 1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3, (H,14,15) . Theoretical and actual NMR chemical shifts were found to be quite similar . The UV-vis spectrum of a related compound, 21HBMBA, was investigated, and the calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Physical And Chemical Properties Analysis

This compound is a solid . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzimidazole derivatives, including 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide , have shown promise as antimicrobial agents. Researchers have reported a novel series of 2-substituted benzimidazole derivatives with antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. Additionally, these derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger .

Catalyst for Dimethyl Carbonate Synthesis

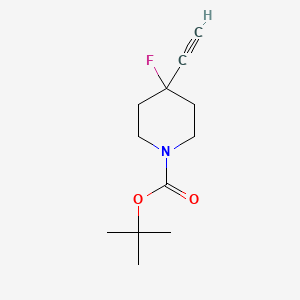

Interestingly, this compound has been used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and carbon dioxide (CO₂), in the presence of dicyclohexyl carbodiimide (DCC) as a promoter .

Antioxidant Properties

Certain derivatives of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide exhibit antioxidant activity. Compounds 3e, 3f, 3g, 3h, 3j, and 3l demonstrated significant radical scavenging and ferrous ion chelating activity. These properties are valuable for potential therapeutic applications .

Inhibition of TrmD Enzyme

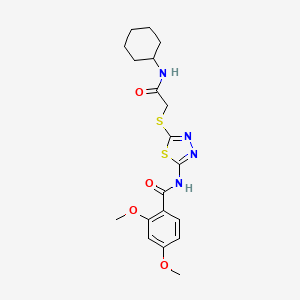

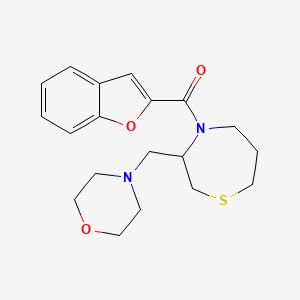

The compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide has been investigated for its antimicrobial activity. It showed the highest affinity to the TrmD inhibitor’s binding site, making it a potential candidate for drug development .

Tuberculosis Treatment

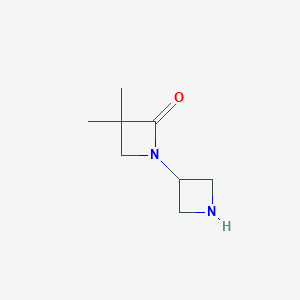

A clubbed series of triazoles with fluorine benzimidazole derivatives was synthesized and screened for H37Rv inhibitor activity as a potential treatment for tuberculosis. These compounds demonstrated significant antimicrobial and antimycobacterial effects .

Vitamin B12 Biosynthesis

The benzimidazole ring system is integral to the structure of vitamin B12 . Specifically, 5,6-dimethyl-l-(α-d-ribofuranosyl)benzimidazole plays a crucial role in vitamin B12 biosynthesis. This discovery sparked interest in benzimidazole-based compounds for treating parasitic diseases .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-3-9-10(4-8(7)2)14(6-13-9)5-11(12)15/h3-4,6H,5H2,1-2H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCAUGSWPOZEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)